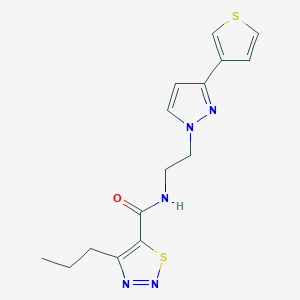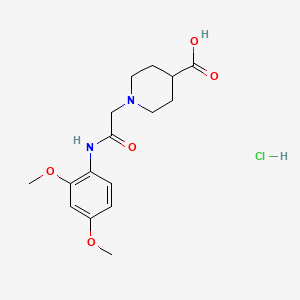![molecular formula C25H23N7O4 B2489607 2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1171035-67-8](/img/structure/B2489607.png)
2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic molecules that are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis and study of such compounds can provide insights into their mechanisms of action and potential applications in therapeutic development.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine analogs involves multi-step chemical processes, including the use of aryloxy groups attached to the pyrimidine ring, which are derived from key intermediates like methyl 3-methoxy-5-methylbenzoate. These processes highlight the complexity and the synthetic versatility of the pyrazolo[3,4-d]pyrimidine scaffold in generating compounds with potential anticancer activities (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including the core chemical groups and substituents, plays a crucial role in their biological activity. Structural modifications, such as the introduction of aryloxy groups, significantly impact the compound's interaction with biological targets, influencing its efficacy and specificity.
Chemical Reactions and Properties
Compounds similar to the one undergo various chemical reactions, including acetylation, formylation, and reactions with primary and heterocyclic amines, leading to the formation of Schiff bases and the construction of diverse nitrogen heterocycles (Farouk et al., 2021). These reactions are fundamental for the synthesis of compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research into derivatives similar to the queried compound has identified potential anticancer properties. A study conducted by Al-Sanea et al. (2020) focused on the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, revealing compounds that showed appreciable cancer cell growth inhibition against several cancer cell lines. This work indicates the compound's relevance in developing new anticancer agents Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, Abdelgawad, 2020.
Corrosion Inhibition
The compound and its derivatives have been explored for their applications in corrosion inhibition. Lgaz et al. (2020) demonstrated the use of two pyrazoline derivatives for enhancing mild steel resistance in hydrochloric acid, highlighting the compound's utility in industrial applications, especially in protecting metals against corrosion in petroleum refining facilities Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, Chung, 2020.
Radioligand for Imaging
In the field of radiopharmacy, Dollé et al. (2008) reported on the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa), with compounds designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This research outlines the potential of similar compounds in diagnostic imaging and as tools in neurological research Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008.
Synthesis of β-Lactams
The compound's framework has also been utilized in the synthesis of novel β-lactams. Bhalla et al. (2015) described the facile synthesis of novel monocyclic trans- and cis-3-oxo/thio/seleno-4-pyrazolyl-β-lactams, highlighting its importance in the development of new pharmaceuticals and the exploration of chemical reactivity Bhalla, Bari, Berry, Bhalla, Vats, Mandal, Khullar, 2015.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O4/c1-15-4-6-17(7-5-15)31-23-20(13-26-31)24(34)29-25(28-23)32-21(12-16(2)30-32)27-22(33)14-36-19-10-8-18(35-3)9-11-19/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWQBURPLMYRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)
